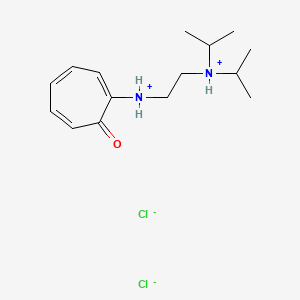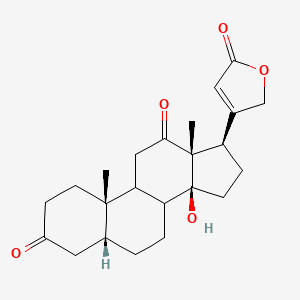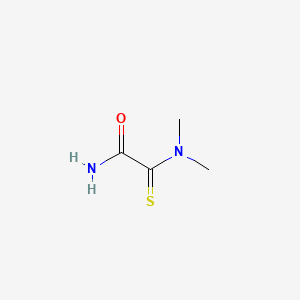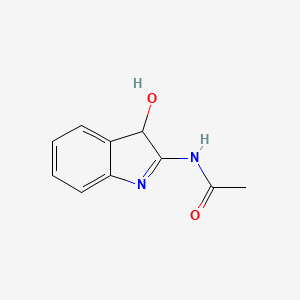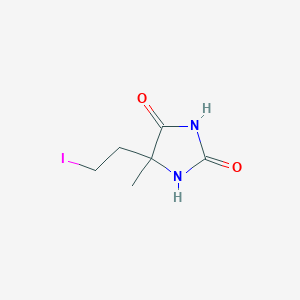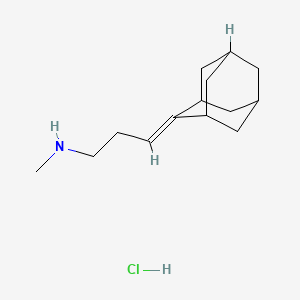
2-(3-Methylaminopropylidene)adamantane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry due to their stability and lipophilicity, which enhance the pharmacokinetic properties of drugs .
Méthodes De Préparation
The synthesis of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves the functionalization of adamantane. One common method is the amidation of adamantane under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Methylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Applications De Recherche Scientifique
2-(3-Methylaminopropylidene)adamantane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of neuroprotection, it is believed to modulate the release of neurotransmitters like dopamine, enhancing synaptic transmission and providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar compounds include amantadine, rimantadine, and memantine, all of which are adamantane derivatives with antiviral and neuroprotective properties. What sets 2-(3-Methylaminopropylidene)adamantane hydrochloride apart is its unique structural modification, which may offer distinct pharmacological advantages .
Propriétés
Numéro CAS |
41656-29-5 |
|---|---|
Formule moléculaire |
C14H24ClN |
Poids moléculaire |
241.80 g/mol |
Nom IUPAC |
3-(2-adamantylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-15-4-2-3-14-12-6-10-5-11(8-12)9-13(14)7-10;/h3,10-13,15H,2,4-9H2,1H3;1H |
Clé InChI |
LLQDKWNQIWGVIT-UHFFFAOYSA-N |
SMILES canonique |
CNCCC=C1C2CC3CC(C2)CC1C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


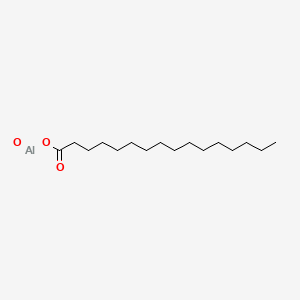
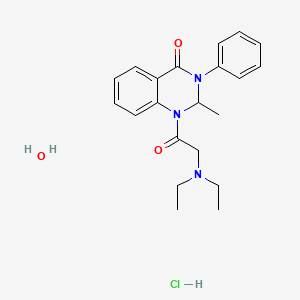

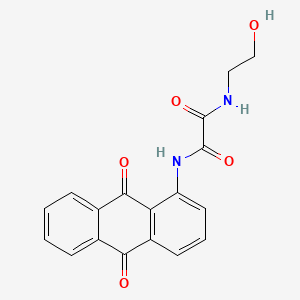
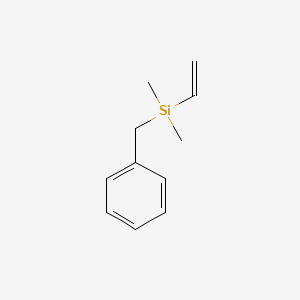
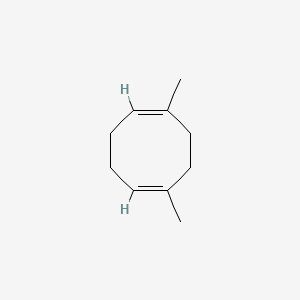
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
